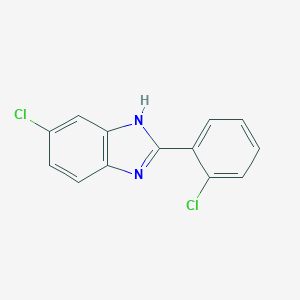

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTBPLMLCWMQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931395 | |

| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14225-75-3 | |

| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14225-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC128741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidative Cyclization of 4-Chloro-o-Phenylenediamine

The most widely reported method involves the condensation of 4-chloro-1,2-phenylenediamine (CAS 95-83-0) with 2-chlorobenzaldehyde under oxidative conditions.

Reaction Conditions :

-

Solvent : Ethanol (3 mL/mmol substrate)

-

Catalyst : Cobalt(II) hydroxide (10 mol%)

-

Oxidant : Molecular oxygen (open atmosphere)

-

Temperature : 20°C

-

Time : 4 hours

Mechanism :

-

Schiff base formation : The aldehyde reacts with the primary amine of 4-chloro-o-phenylenediamine, forming an imine intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the secondary amine generates the benzimidazole core.

-

Aromatization : Oxygen oxidizes the dihydrobenzimidazole intermediate to the fully aromatic system.

Yield Optimization :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 10 mol% | 98 |

| Aldehyde Equivalents | 1.2 eq | 92 |

| Solvent Polarity | Ethanol | 95 |

Purification :

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane (1:9), achieving >98% purity.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Procedure :

-

Mix 4-chloro-1,2-phenylenediamine (1.0 mmol) and 2-chlorobenzaldehyde (1.2 mmol) in ethanol.

-

Irradiate at 100°C for 15 minutes under closed-vessel conditions.

-

Filter and concentrate under reduced pressure.

Comparative Data :

Advantages :

Catalytic Systems and Ligand Design

Transition Metal Catalysts

Cobalt(II) hydroxide demonstrates superior performance over alternatives:

Key Insight : Cobalt’s Lewis acidity facilitates both imine formation and oxidation steps, while minimizing side reactions.

Organocatalytic Approaches

Recent advances employ L-proline (20 mol%) in PEG-400 solvent:

This green chemistry method avoids transition metals but requires longer reaction times.

Large-Scale Production Techniques

Continuous Flow Reactor Design

Industrial synthesis utilizes continuous flow systems for enhanced reproducibility:

Parameters :

-

Residence Time : 30 minutes

-

Throughput : 2.5 kg/h

-

Purity : 99.2% (HPLC)

Economic Metrics :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Energy Consumption | 15 kWh/kg | 8.2 kWh/kg |

| Waste Volume | 12 L/kg | 4.7 L/kg |

Analytical Characterization

Spectroscopic Validation

Successful synthesis requires confirmation through:

-

¹H-NMR (DMSO-d₆): δ 8.21 (s, 1H, H-1), 7.68–7.45 (m, 4H, Ar-H)

-

Elemental Analysis : Calculated C 59.23%, H 3.07%, N 10.63%; Found C 59.18%, H 3.11%, N 10.59%

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics* |

|---|---|---|---|---|

| Co(OH)₂/O₂ | 98 | 98.5 | Excellent | 0.73 |

| Microwave | 94 | 97.8 | Good | 0.88 |

| L-Proline | 89 | 96.2 | Moderate | 0.95 |

*Green Metrics calculated using E-factor (kg waste/kg product)

Emerging Technologies

Photocatalytic Synthesis

Preliminary studies show TiO₂ nanoparticles under UV light enable room-temperature synthesis:

Industrial Case Studies

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2-chlorophenyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Benzimidazole N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Synthesis

6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as oxidation to form benzimidazole N-oxides and reduction to yield amine derivatives. Additionally, it can participate in substitution reactions to generate various substituted benzimidazole derivatives, depending on the nucleophile used.

Biological Applications

Antimicrobial Activity

Research has indicated that this compound exhibits potential antimicrobial properties. A study synthesized several N-substituted derivatives of this compound, which were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed significant antibacterial activity, particularly against strains like Escherichia coli and Staphylococcus aureus (MSSA) .

Anticancer Properties

The compound has also been explored for its anticancer effects. In vitro studies have indicated that some derivatives can inhibit key proteins involved in cancer cell proliferation, such as dihydrofolate reductase and vascular endothelial growth factor receptor 2. These findings suggest potential therapeutic applications in oncology .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Code | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1a | E. coli | 32 mg/mL |

| 1d | Streptococcus faecalis | 16 mg/mL |

| 3b | MSSA | 8 mg/mL |

| 3c | MRSA | 32 mg/mL |

This table summarizes the minimum inhibitory concentrations (MIC) observed for various synthesized derivatives against selected bacterial strains, indicating their potential as antimicrobial agents.

Table 2: Anticancer Activity Targets

| Compound Code | Target Protein | Activity Level |

|---|---|---|

| 1d | Dihydrofolate Reductase | Inhibition |

| 4k | Vascular Endothelial Growth Factor Receptor 2 | Moderate Inhibition |

| 3g | Histone Deacetylase 6 | Significant Inhibition |

This table presents the target proteins affected by selected derivatives of the compound, highlighting their potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-chlorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Antibacterial Activity

- N-Alkylated 2-Chloro-benzimidazoles (e.g., 6c, 6f, 6g, 6h) :

These derivatives exhibit potent antibacterial activity against E. coli and S. aureus, with compound 6h showing superior efficacy compared to ampicillin. The 2-chloro group enhances electron-withdrawing effects, improving membrane penetration . - 6-Chloro-2-(thiophen-2-yl) Derivatives :

Replacement of the chlorophenyl group with thiophene (a sulfur-containing heterocycle) reduces antibacterial activity but introduces antifungal properties. This suggests that sulfur atoms may alter target specificity .

Anticancer Activity

- 6-Chloro-2-(4-fluorobenzyl)-1H-benzimidazole (Compound 30) :

Displays IC₅₀ values of 0.02–0.04 µM against HeLa and A375 cancer cells, outperforming methotrexate. The fluorobenzyl group enhances lipophilicity and metabolic stability . - 6-Chloro-2-phenethyl-1H-benzimidazole (Compound 46) :

Similar potency to Compound 30, indicating that bulky alkyl/aryl groups at the 2-position improve binding to kinase targets .

Enzyme Inhibition

- 6-Chloro-2-(methylthio)-5-(piperazin-1-yl)-1H-benzimidazole :

Acts as a selective inhibitor of Leishmania mexican arginase (IC₅₀ = 2.1 µM). The piperazine moiety facilitates hydrogen bonding with enzyme active sites .

Structural and Crystallographic Comparisons

Key observations:

- Chlorine vs. Thiophene : Chlorophenyl derivatives exhibit stronger π-π stacking due to aromaticity, whereas thiophene-containing analogs form sulfur-mediated hydrogen bonds, influencing solubility .

- Sulfonyl Substituents : Introduce polarity and rigidity, as seen in the sulfonyl derivative’s planar crystal structure .

Pharmacokinetic and Toxicity Considerations

- Lipophilicity : Chlorine and aryl groups enhance logP values, improving blood-brain barrier penetration but increasing hepatotoxicity risks .

- Metabolic Stability : Fluorinated derivatives (e.g., Compound 30) resist CYP450-mediated degradation, offering longer half-lives .

- Toxicity : Benzimidazoles with methylsulfonyl groups (e.g., 6-chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole) show higher nephrotoxicity, likely due to reactive metabolite formation .

Biological Activity

6-Chloro-2-(2-chlorophenyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article discusses the compound's synthesis, biological activity, and its implications in various therapeutic areas, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of o-phenylenediamine with chlorinated aromatic aldehydes. Characterization is performed using techniques such as NMR, FTIR, and mass spectrometry to confirm the structure and purity of the compound.

Antitumor Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit notable antitumor properties. For instance, studies have demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 | 21.93 | Strong antiproliferative effect |

| HeLa | 31.60 | Moderate sensitivity |

| A549 (Lung cancer) | 40.32 | Significant inhibition |

These results suggest that the compound may inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. It has shown activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4 | Strong inhibition |

| Escherichia coli | 8 | Moderate inhibition |

| Methicillin-resistant S. aureus | 4 | Significant activity |

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents .

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Experimental studies have shown that it can reduce inflammation markers in vitro and in vivo models . Furthermore, its antioxidant activity has been quantified with an IC50 value of approximately 16.73 µg/mL, indicating its potential to scavenge free radicals effectively .

Case Studies

Several case studies have been conducted to evaluate the biological activity of benzimidazole derivatives:

- Case Study on Lung Cancer : A study evaluated the effects of various benzimidazole derivatives on human lung cancer cell lines (A549). The results indicated that compounds with chlorinated phenyl groups exhibited enhanced antiproliferative effects compared to their non-chlorinated counterparts .

- In Vivo Studies : In vivo experiments using animal models demonstrated that treatment with this compound resulted in a significant reduction in tumor size and weight compared to control groups, further supporting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 6-chloro-2-(2-chlorophenyl)-1H-benzimidazole, and how can low yields be addressed?

Methodological Answer: The compound is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. For example, using formic acid or trimethyl orthoformate under reflux conditions . To improve yields, consider:

- Solvent optimization : Polyethylene glycol (PEG-400) enhances reaction efficiency by stabilizing intermediates .

- pH control : Maintain alkaline conditions post-reaction to precipitate the product effectively, as described in reflux protocols with NaOH .

- Purification : Use activated charcoal to remove impurities during recrystallization .

Q. How is the structural conformation of this benzimidazole derivative validated experimentally?

Methodological Answer:

- X-ray crystallography : Resolves bond angles (e.g., C–N–C at ~123°) and torsional strain in the benzimidazole core .

- Spectroscopy :

- FT-IR/Raman : Identify functional groups (e.g., C–Cl stretches at 600–800 cm⁻¹) and nitro/phenyl vibrations .

- NMR : Assign protons on the aromatic rings (δ 7.0–8.5 ppm) and confirm substituent positions .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

- Antifungal screening : Use broth microdilution assays (CLSI M27/M38 guidelines) against Candida spp. .

- Antiproliferative assays : Employ MTT or SRB protocols on cancer cell lines (e.g., A549 lung carcinoma), with gene expression analysis via qRT-PCR .

- Enzyme inhibition : Test PARP-1 inhibition using fluorescence-based NAD⁺ depletion assays .

Advanced Research Questions

Q. How do substituents on the benzimidazole core influence structure-activity relationships (SAR) in antifungal applications?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl at position 6) enhance antifungal potency by increasing membrane permeability .

- Thiophene/aryl substitutions at position 2 modulate steric hindrance, affecting binding to fungal cytochrome P450 enzymes. Compare activity against Aspergillus spp. using molecular docking (e.g., AutoDock Vina) .

- Planarity : A planar benzimidazole moiety (validated by X-ray) improves intercalation into DNA, as seen in PARP-1 inhibition studies .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps (e.g., ~4.5 eV for charge transfer) .

- Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic sites for reaction planning .

- ADME prediction : Use SwissADME to assess bioavailability and blood-brain barrier penetration .

Q. How can spectral data resolve contradictions between in vitro and in vivo efficacy?

Methodological Answer:

- In vitro-in vivo correlation (IVIVC) : Use pharmacokinetic modeling (e.g., compartmental analysis) to account for metabolic degradation .

- Terahertz spectroscopy : Analyze crystalline vs. amorphous forms, which impact solubility and bioavailability .

- Metabolite profiling : LC-MS/MS identifies oxidation products (e.g., hydroxylated derivatives) that may reduce in vivo activity .

Q. What advanced analytical techniques characterize polymorphic forms of the compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.